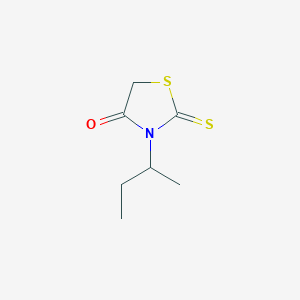

3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, commonly referred to as 3-B2S1T4, is a sulfur-containing heterocyclic compound that has recently gained attention for its unique biological properties. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antitumor Applications

Research has developed preparative procedures for synthesizing derivatives that exhibit moderate antitumor activity against malignant tumor cells, with particular sensitivity in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study focused on the synthesis of 5-Ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, which were screened for antitumor activity, emphasizing the compound's potential in cancer treatment (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Applications

The compound has been utilized in synthesizing new derivatives with promising antimicrobial and antifungal activities. For instance, a study demonstrated the synthesis of novel thiazolidin-4-one derivatives, which were evaluated as antimicrobial agents against various pathogens, showing significant potential in addressing microbial resistance (Gouda et al., 2010). Another research endeavor synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, tested for their in vitro antibacterial and antifungal activities, highlighting the compound's versatility in creating potent antimicrobial agents (Baviskar et al., 2013).

Synthesis and Characterization of Derivatives

Further studies have explored the synthesis and characterization of derivatives with enhanced biological activities. For example, a novel heterocyclic system involving the compound was synthesized, showing excellent yields and higher purity in an ionic-liquid-mediated synthesis compared to conventional procedures. These compounds were evaluated for their antibacterial, antifungal, and insecticidal activities, exhibiting excellent results (Sharma & Jain, 2011). Another innovative approach involved the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides in water, conforming to green chemistry principles and yielding nearly quantitative outcomes (Horishny & Matiychuk, 2020).

properties

IUPAC Name |

3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS2/c1-3-5(2)8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHQWZMSUCHFJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)CSC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)

![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/no-structure.png)

![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)